molecular formula C10H10N2O3 B11758733 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11758733
M. Wt: 206.20 g/mol
InChI Key: DEMKLKHFWNOXFO-UHFFFAOYSA-N
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Description

7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multicomponent reactions, oxidative coupling, and tandem reactions. These methods are efficient for constructing the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production methods for this compound often involve the use of green catalysis and metal-free oxidation strategies. These methods are designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Comparison: Compared to similar compounds, 7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the methoxy group can enhance its solubility and potentially its bioavailability .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(13)14)11-8-5-7(15-2)3-4-12(6)8/h3-5H,1-2H3,(H,13,14)

InChI Key

DEMKLKHFWNOXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC(=C2)OC)C(=O)O

Origin of Product

United States

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